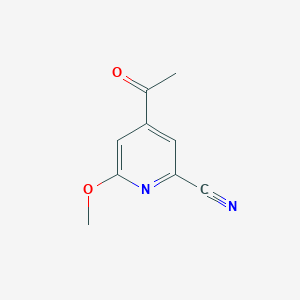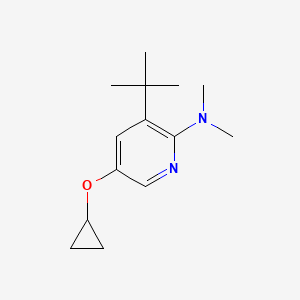
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of an acetylamino group at the 6th position, a bromine atom at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride typically involves multiple steps One common method starts with the bromination of pyridine to introduce the bromine atom at the 4th positionFinally, the sulfonyl chloride group is introduced at the 2nd position using chlorosulfonic acid or thionyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Acylation: The acetylamino group can participate in acylation reactions with acid chlorides and anhydrides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while acylation can produce an N-acylated product .
Applications De Recherche Scientifique
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds . The acetylamino group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Acetylamino-9-arylidene derivatives: These compounds have similar structural features and undergo similar reactions.
4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate: This compound shares the acetylamino group and is used in oxidation reactions.
Uniqueness
6-(Acetylamino)-4-bromopyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and applications. The presence of the sulfonyl chloride group makes it particularly useful in nucleophilic substitution reactions, while the acetylamino group provides additional versatility in acylation and other reactions .
Propriétés
Formule moléculaire |
C7H6BrClN2O3S |
|---|---|
Poids moléculaire |
313.56 g/mol |
Nom IUPAC |
6-acetamido-4-bromopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6BrClN2O3S/c1-4(12)10-6-2-5(8)3-7(11-6)15(9,13)14/h2-3H,1H3,(H,10,11,12) |
Clé InChI |
XVMWSCGCEHWHAW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=CC(=C1)Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















